

Acid Violet 17 working solution preparation and stability

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Compound of Interest

Compound Name: Acid Violet 17

Cat. No.: B1450915

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Application Notes and Protocols: Acid Violet 17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Violet 17 is an anionic triphenylmethane dye widely utilized in various scientific applications due to its protein-staining capabilities. It is effective for visualizing proteins in electrophoresis gels and enhancing blood-contaminated fingerprints in forensic science. Its use in toxicological screening is also emerging. This document provides detailed protocols for the preparation of **Acid Violet 17** working solutions, its applications, and information on its stability.

Physicochemical Properties

A summary of the key physicochemical properties of **Acid Violet 17** is presented in Table 1.

Table 1: Physicochemical Properties of **Acid Violet 17**

Property	Value	Reference
Synonyms	Coomassie Violet R200, C.I. 42650	[1]
Molecular Formula	C ₄₁ H ₄₄ N ₃ NaO ₆ S ₂	[1]
Molecular Weight	761.93 g/mol	[2]
Appearance	Dark navy blue powder	[2]
Solubility	Easily soluble in water and ethanol	[1][2]
λ _{max}	545 nm	[2]
pH Stability	Expected to be most stable in the pH range of 3-9	[2]

Working Solution Preparation and Stability

The preparation of **Acid Violet 17** working solutions varies depending on the intended application. It is generally recommended to prepare fresh working solutions for optimal performance.

For Protein Gel Staining

Table 2: Preparation of **Acid Violet 17** Staining Solution for Protein Gels

Component	Concentration	Quantity (for 100 mL)
Acid Violet 17 Powder	0.1% - 0.2% (w/v)	100 - 200 mg
Phosphoric Acid	10% (w/v)	10 g (approx. 6.8 mL of 85%)
Deionized Water	To final volume	Up to 100 mL

Preparation Steps:

- Weigh the desired amount of **Acid Violet 17** powder.

- In a suitable container, add the phosphoric acid to the deionized water.
- Add the **Acid Violet 17** powder to the acidic solution.
- Stir until the powder is completely dissolved.

Stability: A 0.2% aqueous stock solution of **Acid Violet 17** is reported to be stable for several months when stored at room temperature.[3] However, the stability of the acidic working solution has not been extensively documented, and it is advisable to prepare it fresh.

For Forensic Blood Enhancement

Table 3: Preparation of **Acid Violet 17** Working Solution for Forensic Applications

Component	Quantity (for 1 L)
Acid Violet 17 Powder	1 g
Glacial Acetic Acid	50 mL
Ethanol (98% or higher)	250 mL
Demineralized or Distilled Water	700 mL

Preparation Steps:

- To a 1 L flask, add the demineralized or distilled water.
- Add the **Acid Violet 17** powder and stir until fully dissolved. The intense color may make it difficult to visually confirm dissolution, so allow adequate mixing time.[4]
- Add the ethanol and glacial acetic acid to the solution.[4]
- Mix thoroughly.

Stability: Information on the long-term stability of this working solution is not readily available. For consistent results, fresh preparation is recommended. The powder form should be stored in a dry, dark place and has a shelf life of approximately 3-5 years under these conditions.[3]

Experimental Protocols

Protocol 1: Staining of Proteins in Polyacrylamide Gels

This protocol is suitable for staining proteins separated by isoelectric focusing (IEF) or native polyacrylamide gel electrophoresis (PAGE).

Materials:

- Fixing Solution: 20% (w/v) Trichloroacetic acid (TCA) in deionized water
- Staining Solution (see Table 2)
- Destaining Solution: 3% (w/v) Phosphoric acid in deionized water

Procedure:

- Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 20 minutes. [3][5] This step is crucial to precipitate the proteins within the gel matrix.
- Staining: Decant the fixing solution and add the **Acid Violet 17** staining solution. Incubate for 5-10 minutes with gentle agitation.[5] Major protein bands should become visible within minutes.
- Destaining: Transfer the gel to the destaining solution. Gently agitate until the desired background clarity is achieved. This may take from a few minutes to over an hour depending on the gel thickness.[5]
- Washing and Storage: Rinse the gel with deionized water. For long-term storage, the gel can be kept in water or a solution containing glycerol to prevent drying.

Expected Results: Protein bands will appear as distinct purple bands against a clear background. The staining sensitivity is high, capable of detecting protein amounts in the nanogram range (1-2 ng/mm²).[5]

Protocol 2: Enhancement of Blood-Contaminated Impressions (Forensic Application)

This protocol is designed for the enhancement of latent footwear or fingerprint impressions made in blood on various surfaces.[\[4\]](#)[\[6\]](#)

Materials:

- Fixative: 2% (w/v) 5-Sulfosalicylic acid in water
- **Acid Violet 17** Working Solution (see Table 3)
- Rinse Solution: A mixture of 50 mL acetic acid, 250 mL ethanol, and 700 mL water, or simply water.[\[4\]](#)

Procedure:

- Fixation: Apply the 5-sulfosalicylic acid solution to the blood impression for a minimum of three minutes.[\[4\]](#)[\[6\]](#) This prevents the blood from running during subsequent steps.
- Staining: Apply the **Acid Violet 17** working solution to the fixed impression and allow it to react for 1-3 minutes.[\[4\]](#) This can be done by immersion, spraying, or using a pipette.[\[7\]](#)
- Rinsing: Rinse the surface with the rinse solution to remove excess dye and reveal the stained impression.[\[4\]](#)[\[7\]](#)
- Drying and Visualization: Allow the surface to air dry completely. The developed prints will appear purple.[\[7\]](#) For enhanced visualization, fluorescence can be observed using a forensic light source in the 490–575 nm range with red goggles.[\[7\]](#)

Protocol 3: In Vitro Cytotoxicity Assessment

This protocol is adapted from a study on the biocompatibility of **Acid Violet 17** on retinal pigment epithelial (RPE) cells and can be used as a preliminary screen for cytotoxic effects.[\[8\]](#)
[\[9\]](#)

Materials:

- Cell culture medium appropriate for the cell line of interest
- **Acid Violet 17** sterile solution (concentrations ranging from 0.0625 to 0.5 mg/mL)

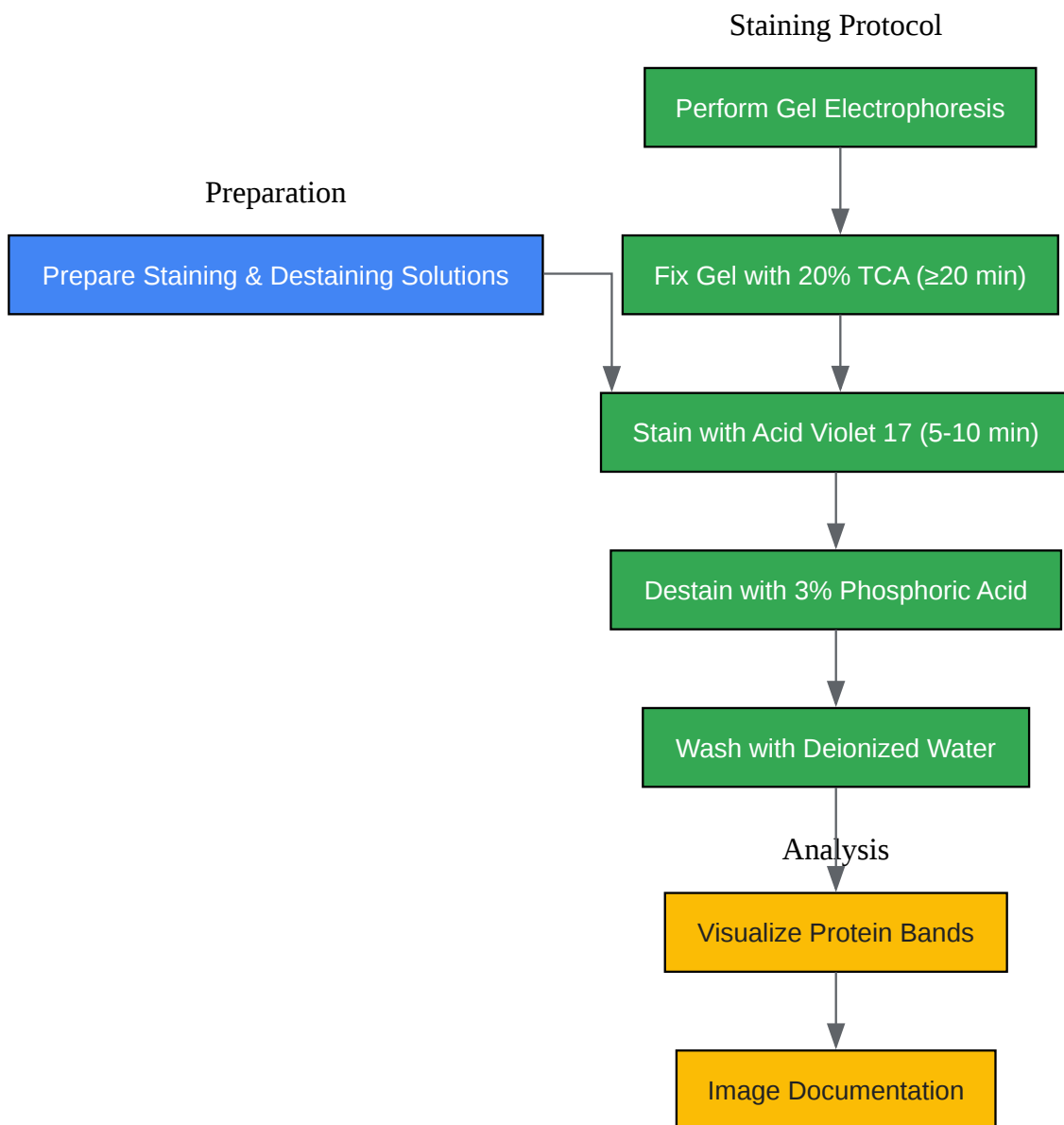
- Phosphate-buffered saline (PBS)
- Viability assays (e.g., MTT, live/dead staining)

Procedure:

- Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere and grow to the desired confluency.
- Exposure to **Acid Violet 17**: Remove the culture medium and incubate the cells with different concentrations of **Acid Violet 17** for specific durations (e.g., 30 seconds to 5 minutes).[\[8\]](#)[\[9\]](#)
- Removal of Dye: After the incubation period, carefully aspirate the **Acid Violet 17** solution and wash the cells with PBS to remove any residual dye.
- Viability Assessment: Add fresh culture medium and assess cell viability using standard assays. For example, an MTT assay can be performed to measure metabolic activity, or live/dead staining can be used for direct visualization of viable and non-viable cells.[\[8\]](#)[\[9\]](#)

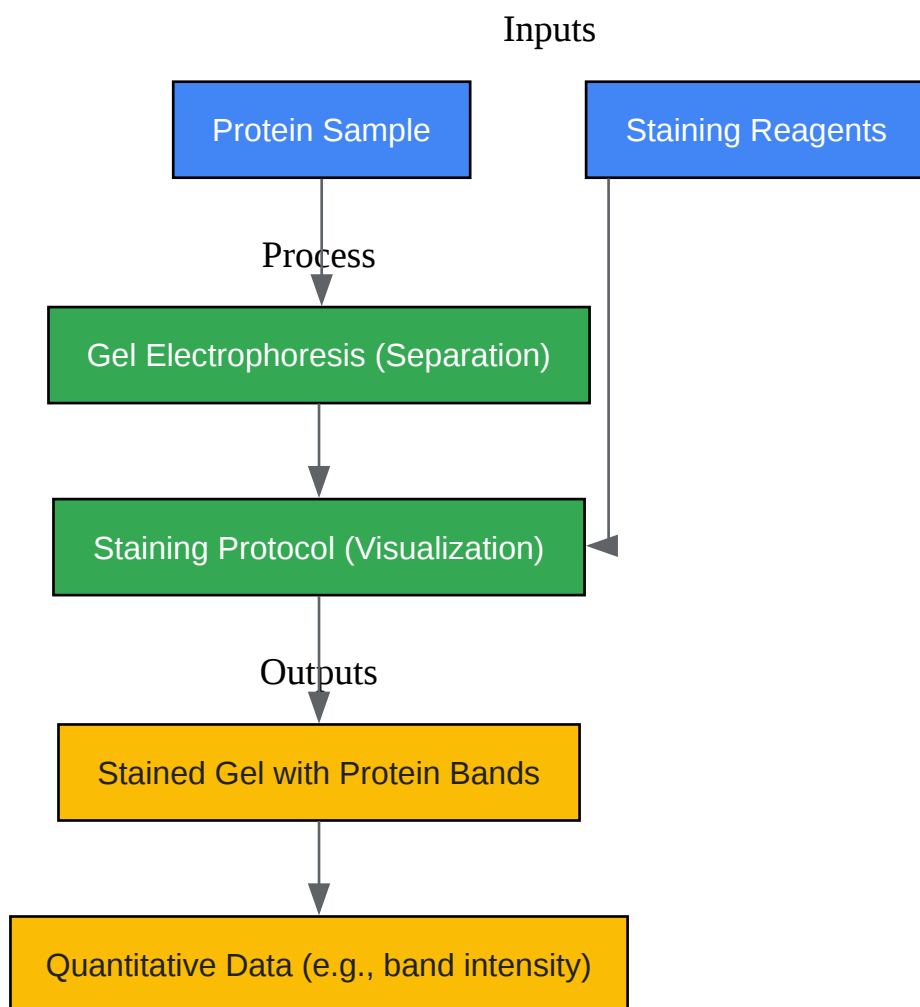
Expected Results: A dose-dependent decrease in cell viability may be observed at higher concentrations of **Acid Violet 17**.[\[8\]](#)[\[9\]](#) This provides an initial indication of the dye's cytotoxic potential.

Visualizations



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Caption: Workflow for Protein Staining in Polyacrylamide Gels using **Acid Violet 17**.



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Caption: Logical Flow of Protein Analysis using **Acid Violet 17** Staining.

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